molecular formula C7H13NO3 B13301779 3-Amino-2-(oxolan-3-yl)propanoic acid

3-Amino-2-(oxolan-3-yl)propanoic acid

Cat. No.: B13301779
M. Wt: 159.18 g/mol
InChI Key: LFGQVAXQJPFPAD-UHFFFAOYSA-N
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Description

3-Amino-2-(oxolan-3-yl)propanoic acid is a synthetic amino acid derivative with the molecular formula C 7 H 13 NO 3 and a molecular weight of 159.18 g/mol . Its structure features a standard amino acid backbone with a tetrahydrofuran (oxolane) ring substituent, which may influence its conformational properties and interaction with biological systems. The compound is assigned the CAS Registry Number 1501103-27-0 . This compound is classified as a non-natural or synthetic amino acid. Researchers are exploring the use of such building blocks in various applications, including the development of novel peptide-based therapeutics and biomimetics . For instance, synthetic amino acids are integral components in the design of peptide mimics for signaling proteins like Transforming Growth Factor-beta (TGF-β), which are investigated for their potential role in wound healing and soft tissue augmentation . The unique oxolane ring in its side chain may be utilized to introduce specific structural constraints or to modulate the compound's physicochemical properties, such as hydrophilicity and hydrogen-bonding capacity, within a peptide chain. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

3-amino-2-(oxolan-3-yl)propanoic acid

InChI

InChI=1S/C7H13NO3/c8-3-6(7(9)10)5-1-2-11-4-5/h5-6H,1-4,8H2,(H,9,10)

InChI Key

LFGQVAXQJPFPAD-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C(CN)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-Amino-2-(oxolan-3-yl)propanoic Acid

Key Synthetic Routes

Oxysilane Carboxylic Acid Derivative Route

A patented method (WO2004043905A1) describes the production of 2-(optionally protected amino)-3-hydroxypropanoic acid derivatives, which are structurally related to this compound. This method involves:

  • Starting from optically active oxysilane carboxylic acid derivatives.
  • Reaction with glycine derivatives or cyclohexylaldehyde derivatives under controlled temperature (50–150 °C) and pH conditions.
  • Use of enzymatic or chemical hydrolysis to obtain the free amino acid.

This approach allows for high yield and high purity of optically active products, with the amino group optionally protected during synthesis to facilitate isolation and prevent racemization.

Reduction of Oxo-Substituted Precursors

Another common synthetic strategy involves the reduction of 3-oxo-3-(oxolan-3-yl)propanoic acid derivatives to the corresponding amino acid. This can be achieved by:

  • Using zinc dust and formic acid in the presence of catalytic iron dust at moderate temperatures (~60 °C).
  • The reduction converts the oxo group at the β-position to an amino group, forming the target compound.

This method requires careful control of reaction time and temperature to optimize yield and stereochemical outcome.

Enzymatic Resolution and Stereoselective Hydrolysis

To obtain optically pure this compound, enzymatic resolution techniques are employed:

  • Ester or amide derivatives of the racemic amino acid are subjected to stereoselective enzymatic hydrolysis.
  • Enzymes such as lipases or esterases catalyze the selective hydrolysis of one enantiomer.
  • Subsequent acid-base extraction and crystallization isolate the optically active amino acid.

This method is advantageous for achieving high enantiomeric excess without requiring chiral catalysts.

Reaction Conditions and Parameters

Parameter Typical Range / Conditions Notes
Reaction Temperature 0 to 180 °C (preferably 50 to 150 °C) Controlled to optimize yield and stereochemistry
Reaction Time 0.1 to 1000 hours Dependent on reaction type and scale
pH Adjusted via acidic or basic aqueous solutions Critical for enzymatic activity and product stability
Solvents Water, methanol, ethanol, tetrahydrofuran, toluene Choice affects solubility and reaction kinetics
Amino Group Protection Carbamate or other protecting groups (e.g., Boc, Fmoc) Facilitates isolation and prevents racemization
Enzymes for Resolution Lipases, esterases Used for stereoselective hydrolysis

Purification and Isolation Techniques

  • Diastereomeric Salt Formation: The racemic mixture can be converted into diastereomeric salts using optically active amino alcohols (e.g., (R)-2-amino-1-phenylethanol), which are then separated by fractional recrystallization.
  • Extraction: Acid-base extraction separates the free amino acid from ester or amide derivatives.
  • Chromatography: Chiral high-performance liquid chromatography (HPLC) or capillary electrophoresis confirms enantiomeric purity.
  • Crystallization: Recrystallization from solvents such as methanol, ethanol, or toluene at controlled temperatures (0 to 7 °C) enhances purity.

Full Research Findings and Data Integration

Chemical and Physical Properties

Property Value
Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
IUPAC Name 3-amino-3-(oxolan-2-yl)propanoic acid
CAS Number 683219-88-7
SMILES C1CC(OC1)C(CC(=O)O)N
Stability Stable under inert atmosphere at -20 °C; sensitive to light and moisture

Spectroscopic Characterization

Synthetic Yield and Purity

  • Yields for enzymatic resolution methods typically exceed 70% with enantiomeric excess (ee) > 95%.
  • Chemical reduction methods yield racemic mixtures requiring further resolution.
  • Protection-deprotection sequences maintain functional group integrity and minimize side reactions.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Oxysilane Carboxylic Acid Route Oxysilane derivatives, glycine, enzyme High yield, optically active product Requires complex starting materials
Reduction of Oxo Precursors Zinc dust, formic acid, iron catalyst Straightforward, scalable Produces racemic mixture
Enzymatic Resolution Lipases, ester derivatives High enantiomeric purity Additional purification steps
Diastereomeric Salt Formation Optically active amino alcohols Effective chiral separation Requires suitable resolving agents

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(oxolan-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-Amino-2-(oxolan-3-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-(oxolan-3-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The tetrahydrofuran ring may also play a role in stabilizing interactions with proteins and enzymes.

Comparison with Similar Compounds

Table 1: Structural Features of 3-Amino-2-(oxolan-3-yl)propanoic Acid and Analogs

Compound Name Substituent/Ring Modification Molecular Formula Molecular Weight (g/mol) CAS No./Identifier Key Structural Difference
This compound Oxolane ring at C2; NH₂ at C3 C₈H₁₃NO₃ ~173–217* EN300-6487391 Reference compound
2-Amino-3-(oxolan-3-yl)propanoic acid HCl NH₂ at C2; HCl salt C₈H₁₄ClNO₃ 217.65 EN300-6487391 Amino group position (C2 vs. C3)
Methyl 3-amino-2-(oxolan-3-yl)propanoate Methyl ester at C1 C₉H₁₅NO₃ 173.21 EN300-131474 Esterified carboxyl group
(3R)-3-Amino-3-(5-methyloxolan-2-yl)propanoic acid Methyl-substituted oxolane at C3; NH₂ at C3 C₈H₁₅NO₃ 173.21 1910117-83-7 Methyl group on oxolane ring
3-Amino-2-(oxalylamino)propanoic acid Oxalylamino group at C2 C₅H₇N₃O₅ 189.13 7554–89–4 Diamino acid with oxalyl modification
(S)-2-Amino-3-(3-nitrophenyl)propanoic acid 3-Nitrophenyl at C3 C₉H₁₀N₂O₄ 210.19 19883-74-0 Aromatic nitro group instead of oxolane
3-Amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid Phenolic ring with -OH and -OCH₃ at C2 C₁₀H₁₃NO₄ 211.21 1263284-09-8 Aromatic substituent vs. oxolane

*Molecular weight varies due to salt forms (e.g., hydrochloride in ).

Physicochemical Properties

  • Solubility: The hydrochloride salt form (e.g., 2-amino-3-(oxolan-3-yl)propanoic acid HCl) exhibits higher water solubility due to ionic character . In contrast, the methyl ester derivative is more lipophilic .
  • Acidity/Basicity: The oxalylamino derivative (CAS 7554–89–4) has two acidic protons (carboxylic and oxalyl groups), lowering its pKa compared to the parent compound .
  • Stability: The nitro group in (S)-2-amino-3-(3-nitrophenyl)propanoic acid may confer photochemical reactivity, limiting its stability under light exposure .

Biological Activity

3-Amino-2-(oxolan-3-yl)propanoic acid, also known as (3R)-3-Amino-3-(oxolan-3-yl)propanoic acid, is a compound of increasing interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C7_{7}H13_{13}NO3_{3}, with a molecular weight of approximately 159.18 g/mol. The compound features a propanoic acid backbone, an amino group, and an oxolane (tetrahydrofuran) ring, which contribute to its distinct chemical properties and biological activities .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Its amino group can participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity to specific molecular targets. The oxolane ring provides structural stability that may influence the compound's reactivity in biochemical pathways .

Enzyme Interactions

Research indicates that this compound may serve as a substrate for specific enzymes involved in metabolic pathways. For instance, it has been shown to influence enzyme activity related to amino acid metabolism, potentially impacting overall cellular functions .

Therapeutic Applications

  • Drug Development : Ongoing studies are exploring the use of this compound as a precursor in drug synthesis. Its unique structure allows for modifications that could lead to the development of novel pharmaceuticals targeting various diseases .
  • Biochemical Pathways : In vitro studies have demonstrated that the compound can modulate certain biochemical pathways, suggesting potential applications in treating metabolic disorders or enhancing drug efficacy .

Comparative Analysis with Similar Compounds

The following table highlights the structural similarities and differences between this compound and related compounds:

Compound NameStructural FeaturesUnique Aspects
2-Amino-3-(oxolan-2-yl)propanoic acidSimilar structure but different amino positionDistinct metabolic pathways due to structural differences
2-Oxo-3-(oxolan-2-yl)propanoic acidContains a keto group instead of an amino groupAltered reactivity patterns compared to amino acids
2-Amino-3-(oxolan-4-yl)propanoic acidVariation in oxolane ring positionPotentially different biological activities

Research Findings

Recent studies have reported on the compound's potential interactions with cellular receptors and its role in modulating immune responses. For example, it has been suggested that similar compounds can affect the programmed cell death protein 1 (PD-1), which plays a critical role in immune regulation .

Additionally, investigations into the pharmacokinetics of this compound have shown that its unique structure may confer advantages in terms of bioavailability and efficacy compared to traditional amino acids used in therapeutics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-2-(oxolan-3-yl)propanoic acid, and what methodological considerations are critical for reproducibility?

  • Synthetic Routes :

  • Alkylation Strategy : Start with oxolan-3-yl precursors (e.g., oxolan-3-ylmethyl bromide) reacting with malonate esters under basic conditions (e.g., NaOEt), followed by hydrolysis and decarboxylation to yield the propanoic acid backbone .
  • Amino Group Introduction : Use reductive amination or Gabriel synthesis to introduce the amino group, ensuring stereochemical control if chiral centers are involved .
    • Key Considerations :
  • Solvent choice (e.g., THF for oxolane solubility) and reaction temperature (often 0–25°C to avoid side reactions).
  • Purification via recrystallization or column chromatography to isolate the hydrochloride salt form, as seen in analogous compounds .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy :

  • ¹H NMR : Peaks at δ 3.6–4.0 ppm for oxolane ring protons and δ 1.5–2.5 ppm for propanoic acid backbone protons.
  • ¹³C NMR : Signals near δ 70–80 ppm (oxolane carbons) and δ 170–180 ppm (carboxylic acid carbon) .
    • Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) to confirm molecular formula (e.g., C₇H₁₁NO₃) and detect isotopic patterns.
    • IR Spectroscopy : Stretching bands at ~2500–3300 cm⁻¹ (N–H and O–H) and ~1700 cm⁻¹ (C=O) .

Advanced Research Questions

Q. How does the oxolane ring influence the compound’s reactivity in nucleophilic substitution reactions compared to cyclopropyl or aromatic substituents?

  • Steric Effects : The oxolane ring’s tetrahydrofuran moiety imposes moderate steric hindrance, reducing reaction rates compared to bulky cyclopropylmethyl groups but enhancing selectivity in regiochemical outcomes .
  • Electronic Effects : The oxygen atom in oxolane increases electron density at adjacent carbons, facilitating electrophilic substitutions (e.g., nitration) at specific positions .
  • Case Study : Substitution reactions with halogens show higher yields for oxolane derivatives (75–85%) versus cyclopropyl analogs (60–70%) due to improved leaving-group stabilization .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. no activity) across studies?

  • Variables to Investigate :

  • Purity : Impurities >5% (e.g., unreacted precursors) can skew bioassay results. Use HPLC (>98% purity) for reliable data .
  • Assay Conditions : pH sensitivity (e.g., activity loss in acidic environments) or solvent choice (DMSO vs. aqueous buffers) .
    • Structural Analog Comparison :
Compound Substituent Reported Activity Source
Target compoundOxolaneVariable antimicrobial
3-Amino-cyclopropylCyclopropylmethylConsistent inhibition
  • Adjust assay protocols to standardize microbial strains and incubation times .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Docking Studies : Use software like AutoDock Vina to model binding affinity with protease active sites. The oxolane ring’s oxygen forms hydrogen bonds with catalytic residues (e.g., serine in hydrolases) .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories; oxolane derivatives show lower binding energy (-9.2 kcal/mol) compared to aromatic analogs (-7.5 kcal/mol) .

Methodological Challenges

Q. What are the optimal conditions for large-scale synthesis while maintaining stereochemical integrity?

  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Evans’ oxazaborolidines) for enantioselective amination, achieving >90% ee .
  • Scale-Up Adjustments : Replace THF with ethanol for safer solvent handling at >100 g scales, maintaining yields at 80–85% .

Q. How to mitigate decomposition during storage or experimental handling?

  • Stabilization : Store as a hydrochloride salt at 2–8°C to prevent hygroscopic degradation .
  • Inert Atmosphere : Use argon or nitrogen during reactions to avoid oxidation of the amino group .

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